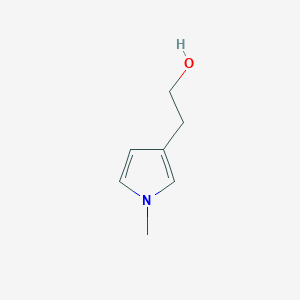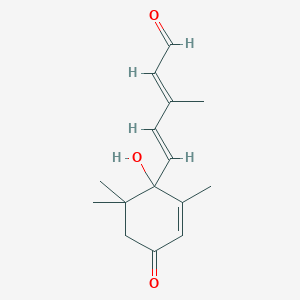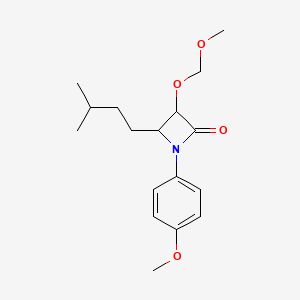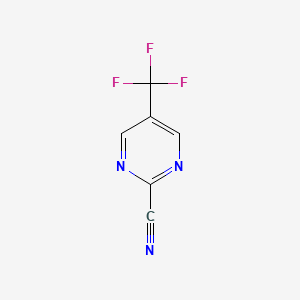![molecular formula C11H11F4NO2 B12283922 3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12283922.png)
3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-4-[3-フルオロ-5-(トリフルオロメチル)フェニル]ブタン酸は、アミノ基、フルオロ置換フェニル環、および酪酸部分の存在を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
3-アミノ-4-[3-フルオロ-5-(トリフルオロメチル)フェニル]ブタン酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、フルオロ置換フェニル環の調製から始まり、続いて酪酸部分とアミノ基を導入します。特定の試薬と条件は異なる場合がありますが、一般的なステップには次のものが含まれます。
フッ素化: SelectfluorまたはN-フルオロベンゼンスルホンイミドなどの試薬を使用して、フェニル環にフッ素原子を導入します。
酪酸付加: EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)またはDCC(ジシクロヘキシルカルボジイミド)などのカップリング剤を使用して、フルオロ置換フェニル環と酪酸誘導体をカップリングします。
アミノ化: 還元アミノ化または求核置換反応によるアミノ基の導入。
工業生産方法
3-アミノ-4-[3-フルオロ-5-(トリフルオロメチル)フェニル]ブタン酸の工業生産方法は、同様の合成経路を使用する可能性がありますが、大規模生産用に最適化されています。これには、高収率と純度を確保するために、連続フロー反応器、自動合成プラットフォーム、およびスケーラブルな精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid typically involves multi-step organic reactions. One common method starts with the preparation of the fluoro-substituted phenyl ring, followed by the introduction of the butyric acid moiety and the amino group. Specific reagents and conditions may vary, but common steps include:
Fluorination: Introduction of fluorine atoms to the phenyl ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Butyric Acid Addition: Coupling of the fluoro-substituted phenyl ring with a butyric acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Amination: Introduction of the amino group through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
3-アミノ-4-[3-フルオロ-5-(トリフルオロメチル)フェニル]ブタン酸は、さまざまな化学反応を起こす可能性があり、これには次のものが含まれます。
酸化: アミノ基は、ニトロまたはニトロソ誘導体を形成するために酸化される可能性があります。
還元: 特定の条件下で、フルオロ置換フェニル環は、部分的または完全に水素化された生成物を形成するために還元される可能性があります。
置換: アミノ基は、求核置換反応に関与し、アミド、尿素、またはその他の誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性条件下で、過マンガン酸カリウム(KMnO₄)または過酸化水素(H₂O₂)などの試薬。
還元: 炭素上のパラジウム(Pd / C)または水素化リチウムアルミニウム(LiAlH₄)などの触媒。
置換: アシルクロリド、イソシアネート、またはスルホニルクロリドなどの試薬。
主要な製品
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はニトロ誘導体を生成する可能性がありますが、置換反応はさまざまなアミドまたは尿素を生成する可能性があります。
4. 科学研究への応用
3-アミノ-4-[3-フルオロ-5-(トリフルオロメチル)フェニル]ブタン酸には、いくつかの科学研究への応用があります。
化学: 医薬品や農薬を含むより複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素活性とタンパク質相互作用を研究するための生化学的プローブとしての可能性について調査されています。
医学: 特に、特定の生物学的経路を標的とする新しい薬物の開発における治療効果の可能性について検討されています。
産業: 独自の特性を持つ特殊化学品や材料の生産に使用されています。
科学的研究の応用
3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
3-アミノ-4-[3-フルオロ-5-(トリフルオロメチル)フェニル]ブタン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素、受容体、またはその他のタンパク質の阻害剤または活性剤として作用し、細胞プロセスを変化させる可能性があります。正確なメカニズムは、特定の用途とターゲットによって異なります。
6. 類似の化合物との比較
類似の化合物
Boc- ®-3-アミノ-4-(2,4,5-トリフルオロフェニル)ブタン酸: II型糖尿病の治療のためのジペプチジルペプチダーゼ-4(DPP-4)阻害剤であるシタグリプチン合成に使用される中間体です。.
2-フルオロ-5-(トリフルオロメチル)アニリン: 同様の構造的特徴を備えていますが、官能基が異なる関連化合物です。.
独自性
3-アミノ-4-[3-フルオロ-5-(トリフルオロメチル)フェニル]ブタン酸は、独自の化学反応性と生物活性を付与する官能基の特定の組み合わせにより、ユニークです。これは、さまざまな研究および産業アプリケーションにとって貴重な化合物です。
類似化合物との比較
Similar Compounds
Boc- ®-3-Amino-4- (2,4,5-trifluorophenyl)butanoic acid: An intermediate used in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes.
2-Fluoro-5-(trifluoromethyl)aniline: A related compound with similar structural features but different functional groups.
Uniqueness
3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H11F4NO2 |
|---|---|
分子量 |
265.20 g/mol |
IUPAC名 |
3-amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H11F4NO2/c12-8-2-6(3-9(16)5-10(17)18)1-7(4-8)11(13,14)15/h1-2,4,9H,3,5,16H2,(H,17,18) |
InChIキー |
VUDXBNFVUQZTGX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-4-methoxybenzoicAcid2-[[4-(Trifluoromethoxy)phenyl]methoxy]propylEster](/img/structure/B12283844.png)

![Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate](/img/structure/B12283865.png)
![2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)-N-methylacetamide](/img/structure/B12283867.png)
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B12283871.png)

![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12283878.png)

![N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide](/img/structure/B12283881.png)
![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid](/img/structure/B12283885.png)

![tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B12283890.png)


